molecular formula C26H20N2O5 B14932365 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

Cat. No.: B14932365
M. Wt: 440.4 g/mol
InChI Key: IWMNJFRHLJCYQT-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core, benzodioxole, and dihydrobenzodioxin moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Benzodioxole and Dihydrobenzodioxin Moieties: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed coupling reactions.

    Amidation Reaction: The final step often involves the formation of the carboxamide group through the reaction of the quinoline carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and dihydrobenzodioxin moieties.

    Reduction: Reduction reactions can occur at the quinoline core or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.

Medicine

    Anticancer Agents: The compound may exhibit anticancer properties by interfering with cellular pathways involved in cancer progression.

    Antimicrobial Agents: It may also possess antimicrobial activity against a range of pathogens.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE likely involves interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the benzodioxole and dihydrobenzodioxin moieties may interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Benzodioxole Compounds: Such as piperonyl butoxide, used as a pesticide synergist.

    Dihydrobenzodioxin Compounds: Such as safrole, used in the synthesis of various chemicals.

Uniqueness

N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of three distinct moieties, which may confer a unique set of biological activities and chemical properties.

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

InChI

InChI=1S/C26H20N2O5/c29-26(27-14-16-5-7-23-24(11-16)33-15-32-23)19-13-21(28-20-4-2-1-3-18(19)20)17-6-8-22-25(12-17)31-10-9-30-22/h1-8,11-13H,9-10,14-15H2,(H,27,29)

InChI Key

IWMNJFRHLJCYQT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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